2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a methoxyphenyl group, and a trimethylphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of 4-methoxyphenylboronic acid in a Suzuki coupling reaction with a suitable halogenated quinazolinone intermediate.
Attachment of the Trimethylphenoxyethyl Side Chain: This can be done through an etherification reaction using 2,3,6-trimethylphenol and an appropriate ethylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(4-HYDROXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE.
Reduction: Formation of 2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanone, 1-(4-methoxyphenyl)-
- 4-Methoxyphenethyl alcohol
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
Uniqueness
2-(4-METHOXYPHENYL)-3-{2-[2-(2,3,6-TRIMETHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with a methoxyphenyl group and a trimethylphenoxyethyl side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]quinazolin-4-one |
InChI |
InChI=1S/C28H30N2O4/c1-19-9-10-20(2)26(21(19)3)34-18-17-33-16-15-30-27(22-11-13-23(32-4)14-12-22)29-25-8-6-5-7-24(25)28(30)31/h5-14H,15-18H2,1-4H3 |
InChI Key |
ADYHXXVFXAYYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.